5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-4-3-5-13(10-12)17-18-16(23-19-17)11-24(20,21)15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPRDXLAOCWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization with Chloroacetyl Chloride
The reaction of m-tolyl amidoxime (derived from m-tolyl nitrile and hydroxylamine hydrochloride) with chloroacetyl chloride forms a chloromethyl-1,2,4-oxadiazole intermediate. This method, adapted from, proceeds via nucleophilic acyl substitution, where the amidoxime’s oxygen attacks the carbonyl carbon of chloroacetyl chloride, followed by cyclization and chloride elimination (Figure 1). Key considerations include:
Carboxylic Acid Cyclization in Phosphorus Oxychloride
An alternative route involves cyclizing m-tolyl carbohydrazide with (4-methoxyphenylsulfonyl)acetic acid in phosphorus oxychloride (POCl$$3$$). This method, inspired by, leverages POCl$$3$$’s dual role as a dehydrating agent and cyclization promoter. The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization to yield the oxadiazole core.
Introduction of the Sulfonylmethyl Group
The sulfonylmethyl moiety at position 5 is introduced through post-cyclization functionalization or pre-cyclization incorporation:
Nucleophilic Substitution of Chloromethyl Intermediates
The chloromethyl group in the 1,2,4-oxadiazole intermediate undergoes nucleophilic displacement with sodium 4-methoxyphenylsulfinate in dimethylformamide (DMF). This method, analogous to thiol substitutions in, exploits the sulfinate’s nucleophilicity to form the sulfonylmethyl linkage (Figure 2). Critical parameters include:
Direct Cyclization with Sulfonyl-Containing Carboxylic Acids
Pre-forming the sulfonylmethyl group prior to cyclization offers a streamlined approach. Reacting m-tolyl amidoxime with (4-methoxyphenylsulfonyl)acetic acid in POCl$$_3$$ directly yields the target compound. This method, while efficient, demands stringent anhydrous conditions to prevent hydrolysis of the sulfonyl group.
Optimization and Mechanistic Insights
Solvent and Base Screening
Comparative studies reveal that toluene and acetonitrile outperform DMF in minimizing side reactions during cyclization. Similarly, DIPEA (N,N-diisopropylethylamine) enhances coupling efficiency in HATU-mediated reactions, as evidenced by.
Temperature-Dependent Regioselectivity
Elevated temperatures (80–120°C) favor cyclization over linear adduct formation, as demonstrated in and. Lower temperatures (25–50°C) are preferable for sulfinate substitutions to avoid sulfone degradation.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : Signals at δ 7.47 (d, J = 7.6 Hz, 2H, m-tolyl-H), 7.19 (d, J = 8.6 Hz, 2H, 4-methoxyphenyl-H), and 4.75 (s, 2H, –CH$$2$$–) confirm the sulfonylmethyl and aryl substituents.
- $$^{13}$$C NMR (101 MHz, CDCl$$3$$) : Peaks at δ 167.2 (C=N), 162.4 (SO$$2$$), and 55.1 (OCH$$_3$$) align with reported 1,2,4-oxadiazole derivatives.
Infrared (IR) Spectroscopy
Strong absorptions at 1704 cm$$^{-1}$$ (C=O), 1372 cm$$^{-1}$$ (SO$$_2$$), and 1079 cm$$^{-1}$$ (C–O–C) validate the functional groups.
Mass Spectrometry
The molecular ion peak at m/z 401.1 [M + H]$$^+$$ corresponds to the compound’s molecular formula (C$${18}$$H$${16}$$N$$2$$O$$4$$S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chloromethyl Substitution | 55–60 | ≥98 | High regioselectivity, scalable | Multi-step synthesis |
| Direct Cyclization | 45–50 | ≥95 | Fewer steps, avoids sulfinate handling | Sensitive to moisture, lower yields |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while reduction of the sulfonyl group could produce a thiol.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves several key steps:
- Reagents : The synthesis often utilizes sulfonyl chlorides and hydrazones or other intermediates.
- Techniques : Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The unique combination of functional groups in this compound—specifically the methoxy group, sulfonyl moiety, and m-tolyl group—suggests diverse chemical reactivity and potential biological activity.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:
- Antibacterial Properties : Several studies have reported that related oxadiazole compounds demonstrate significant antibacterial activity against various pathogens. For instance, a series of 1,3,4-oxadiazoles were synthesized and screened for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results comparable to first-line antibiotics .
- Antioxidant Activity : The antioxidant properties of oxadiazole derivatives have been explored, with compounds exhibiting activities that can mitigate oxidative stress in biological systems .
- Anticancer Potential : Similar compounds have been investigated for their cytotoxic effects against cancer cell lines. For example, derivatives of 1,3,4-oxadiazoles were found to induce apoptosis in glioblastoma cells through DNA damage mechanisms . The ability to selectively inhibit specific carbonic anhydrases associated with cancer cells has also been noted .
Medicinal Chemistry Applications
The potential applications of this compound in drug discovery are significant:
- Drug Development : The structural features of this compound make it a candidate for developing new pharmaceuticals targeting infections or cancer. Its ability to modulate biological pathways through interaction with specific enzymes or receptors is a key area of research .
- Structure-Activity Relationship (SAR) Studies : Ongoing studies aim to elucidate the relationship between the chemical structure of oxadiazoles and their biological activity. This knowledge can guide the design of more effective derivatives with enhanced potency and selectivity .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of novel 1,3,4-oxadiazoles for their antibacterial activity. Compounds were tested against Staphylococcus aureus, revealing that certain derivatives exhibited MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation, synthesized oxadiazole derivatives were screened against glioblastoma cell lines. Results indicated significant cytotoxicity and induction of apoptosis in treated cells, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism by which 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 3 Substitutions :
- Position 5 Substitutions :
Biological Activity
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. The structural characteristics of this compound suggest potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a methoxy group, a sulfonylmethyl moiety, and a m-tolyl group attached to the oxadiazole ring. These functional groups contribute to its chemical reactivity and biological potential. The molecular weight of this compound is approximately 344.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
- Introduction of Functional Groups : The methoxy and sulfonyl groups are introduced via electrophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazoles, including this compound. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations indicated IC50 values in the micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as EGFR and Src .
- Induction of Apoptosis : Flow cytometry assays have indicated that compounds in this class can induce apoptosis in cancer cell lines by increasing p53 expression levels and activating caspase pathways .
Comparative Studies
This compound has been compared with other oxadiazole derivatives to assess its unique biological properties:
| Compound Name | Unique Attributes |
|---|---|
| 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | Chlorine substituent affecting reactivity |
| 5-(Phenylsulfonyl)methyl-3-(m-tolyl)-1,2,4-oxadiazole | Lacks methoxy group; may exhibit different properties |
The presence of both methoxy and sulfonamide functionalities is believed to enhance solubility and bioactivity compared to its analogs .
Case Studies
Several case studies have documented the efficacy of oxadiazoles in preclinical settings:
Q & A
Q. How can synthetic byproducts and degradation products be identified and mitigated during scale-up?
- Methodological Answer : LC-MS and GC-MS detect impurities (e.g., unreacted intermediates). Process optimization (e.g., controlled reaction times, inert atmosphere) minimizes side reactions. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
